N-(4-Nitrophenyl)pyridin-2-amine
Overview
Description
N-(4-Nitrophenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 2-position and a nitrophenyl group at the 4-position
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression .
Result of Action
Similar compounds have been found to exhibit antitumor activities, suggesting that n-(4-nitrophenyl)pyridin-2-amine may also have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the cellular environment .
Biochemical Analysis
Biochemical Properties
The interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings are particularly important .
Cellular Effects
It’s believed that the molecule has the potential to interact with protein residues that are fundamental in the inhibition process of CML .
Molecular Mechanism
The molecular mechanism of N-(4-Nitrophenyl)pyridin-2-amine involves interactions with the enzyme kinase . The molecule takes on a new extended conformation in the active pocket of the enzyme, interacting with protein residues that are fundamental in the inhibition process of CML .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Nitrophenyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 4-nitrochlorobenzene and 2-aminopyridine. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Nitrophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or alkyl halides, base (e.g., triethylamine), solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: N-(4-Aminophenyl)pyridin-2-amine.
Substitution: N-(4-Nitrophenyl)-N-substituted pyridin-2-amines.
Oxidation: N-(4-Nitrosophenyl)pyridin-2-amine or N-(4-Nitrophenyl)pyridin-2-nitroamine.
Scientific Research Applications
N-(4-Nitrophenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of probes for biological imaging and as a ligand in the study of enzyme interactions.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic properties.
Comparison with Similar Compounds
N-(4-Nitrophenyl)pyridin-4-amine: Similar structure but with the amino group at the 4-position of the pyridine ring.
N-(2-Nitrophenyl)pyridin-2-amine: Similar structure but with the nitrophenyl group at the 2-position of the pyridine ring.
N-(4-Nitrophenyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness: N-(4-Nitrophenyl)pyridin-2-amine is unique due to the specific positioning of the nitrophenyl and amino groups, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
N-(4-nitrophenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULWQATZCLFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507167 | |
Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24068-29-9 | |
Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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